molecular formula C4H11NO B032088 (S)-2-aminobutan-1-ol CAS No. 5856-62-2

(S)-2-aminobutan-1-ol

Cat. No. B032088
CAS RN: 5856-62-2
M. Wt: 89.14 g/mol
InChI Key: JCBPETKZIGVZRE-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of “(S)-2-aminobutan-1-ol” and related compounds involves various strategies, including biocatalysis and chemical synthesis. For example, Hernández et al. (2017) achieved the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach, highlighting the importance of enzymatic methods in the synthesis of chiral compounds (Hernández et al., 2017). Another approach involved the concise synthesis of enantiomers of 4-aminobutane-1,2,3-triol from glucose, demonstrating the versatility of carbohydrate-derived precursors in synthesizing complex chiral molecules (Dunlap et al., 2008).

Molecular Structure Analysis

The molecular structure and vibrational assignment of “(S)-2-aminobutan-1-ol” derivatives have been analyzed through techniques like FTIR, FT-Raman spectroscopy, and density functional theory (DFT). Rajalakshmi et al. (2014) provided a detailed vibrational assignment and molecular structure analysis of a related compound, demonstrating the importance of spectroscopic and theoretical methods in understanding the structural characteristics of such molecules (Rajalakshmi et al., 2014).

Safety And Hazards

The safety and hazards associated with “(S)-2-aminobutan-1-ol” would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing and safety analysis.


Future Directions

The future directions for research on “(S)-2-aminobutan-1-ol” would depend on its potential applications. For example, if it were found to have medicinal properties, future research might focus on drug development and clinical trials.


Please note that this is a general overview and may not be entirely accurate for “(S)-2-aminobutan-1-ol”. For detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(2S)-2-aminobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBPETKZIGVZRE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-aminobutan-1-ol

CAS RN

5856-62-2
Record name (+)-2-Amino-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5856-62-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-butanol, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-2-amino-1-butanol
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Record name 2-AMINO-1-BUTANOL, (+)-
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within one hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1-butanol from N-[1-(chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
Name
N-[1-(chloromethyl)propyl]acetimidoyl chloride
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[Compound]
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dl-2-amino-1-butanol acetate hydrochloride
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Synthesis routes and methods II

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
Name
N-[1-(chloromethyl)propyl]acetimidoyl chloride
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reactant
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water N-[1-(chloromethyl)propyl]acetimidoyl chloride
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[Compound]
Name
dl-2-amino-1-butanol acetate hydrochloride
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Synthesis routes and methods III

Procedure details

2-Amino-n-butanol is prepared by condensing 1-nitropropane with formaldehyde in an aqueous medium in the presence of a phase transfer agent which acts both as a basic catalyst and as a surfactant, and the resulting 2-nitro-n-butanol obtained is subjected to catalytic hydrogenation using a hydrogenating mixture consisting of hydrogen and nitrogen at a pressure of 8 to 12 bars.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-aminobutan-1-ol
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(S)-2-aminobutan-1-ol
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(S)-2-aminobutan-1-ol
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(S)-2-aminobutan-1-ol
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Reactant of Route 6
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Citations

For This Compound
66
Citations
H Wang, G Qu, JK Li, JA Ma, J Guo, Y Miao… - Catalysis Science & …, 2020 - pubs.rsc.org
Chiral amino alcohols are essential building blocks for the pharmaceutical industry, and are widely present in natural and synthetic bioactive compounds. Amine dehydrogenases (…
Number of citations: 20 pubs.rsc.org
L Hegedűs, S Miskolczi, G Bánsághi… - Current Green …, 2015 - real.mtak.hu
A chiral 1, 2-amino alcohol derivative,(S)-(+)-2-(N-benzylamino) butan-1-ol (BAB), was synthesized from its Schiff base by catalytic hydrogenation over palladium on carbon, in various …
Number of citations: 4 real.mtak.hu
L Ducrot, M Bennett, AA Caparco, JA Champion… - Frontiers in …, 2021 - frontiersin.org
Small optically active molecules, and more particularly short-chain chiral amines, are key compounds in the chemical industry and precursors of various pharmaceuticals. Their chemo-…
Number of citations: 7 www.frontiersin.org
E Brown, C Deroye, J Touet - Tetrahedron: Asymmetry, 1998 - Elsevier
Conjugate addition of but-3-enylmagnesium bromide to the chiral crotonamide (R)-(+)- and (S)-(−)-3, followed by hydrolysis and oxidation, afforded enantiopure (R)-(+)- and (S)-(−)-3-…
Number of citations: 23 www.sciencedirect.com
A Gunia‐Krzyżak, E Żesławska, W Nitek, J Popiół… - Chirality, 2016 - Wiley Online Library
… article we report synthesis, physicochemical, and pharmacological evaluation of N-trans-cinnamoyl derivatives of R and S-2-aminopropan-1-ol, as well as R and S-2-aminobutan-1-ol. …
Number of citations: 4 onlinelibrary.wiley.com
D Wu, F Pan, L Gao, Y Tao, Y Kong - Analyst, 2020 - pubs.rsc.org
Here, ionized chiral carbon dots, (S,S)-C-dots-1 (λex = 430 nm, λem = 480 nm), were synthesized via a facile route with relatively high quantum yield (∼24.4%) and used as a …
Number of citations: 17 pubs.rsc.org
VS Yufryakov, MA Tsvetikova, NA Bystrova… - Russian Chemical …, 2023 - Springer
A chemo-enzymatic method is proposed for the preparation of (S, S)-2, 2′-(ethylenediamino) dibutan-1-ol based on the synthesis of racemic (±)-N-carbobenzoxy-2-amino-butan-1-ol …
Number of citations: 0 link.springer.com
A Dhamija, B Saha, SP Rath - Inorganic Chemistry, 2017 - ACS Publications
An apparently rigid dibenzothiophene-bridged zinc(II)/magnesium(II) bisporphyrin host (1 M ) has been explored for an accurate determination of the absolute configuration of a large …
Number of citations: 23 pubs.acs.org
D Franck - Макрогетероциклы, 2019 - cyberleninka.ru
Pd(0)-Сatalyzed amination of N,N'-di(bromobenzyl) substituted tetraazamacrocycles (cyclen, cyclam) with (S)-2,2'-diamino-1,1'-binaphthalene (BINAM) was employed for the synthesis …
Number of citations: 5 cyberleninka.ru
D Varga, G Bánsághi, JAM Pérez… - Chemical …, 2014 - Wiley Online Library
The chiral resolution of two racemic cyclopropanecarboxylic acids with the resolving agents (S)‐2‐(N‐benzylamino)butan‐1‐ol and (R)‐1‐phenylethanamine was investigated. The …
Number of citations: 13 onlinelibrary.wiley.com

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